Cas no 1374134-63-0 ((5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol)

(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol is a pyrimidine derivative with a hydroxymethyl functional group at the 4-position, a methylthio group at the 2-position, and chloro and methyl substituents at the 5- and 6-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, such as oxidation or nucleophilic substitution, enhancing its utility in constructing complex heterocyclic systems. The chloro and methylthio moieties contribute to its reactivity, making it valuable for cross-coupling reactions. The hydroxymethyl group offers additional modification potential, facilitating the introduction of diverse pharmacophores. Its well-defined structure ensures consistency in synthetic applications.
(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol structure
1374134-63-0 structure
Product Name:(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol
CAS No:1374134-63-0
MF:C7H9ClN2OS
MW:204.677159070969
CID:1092989
PubChem ID:68080203
Update Time:2025-05-26

(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol
    • (5-chloro-6-methyl-2-methylsulfanylpyrimidin-4-yl)methanol
    • AMY19221
    • DA-11221
    • 1374134-63-0
    • SB59754
    • QWWKMKOEPSJNRR-UHFFFAOYSA-N
    • [5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]methanol
    • SCHEMBL10260232
    • Inchi: 1S/C7H9ClN2OS/c1-4-6(8)5(3-11)10-7(9-4)12-2/h11H,3H2,1-2H3
    • InChI Key: QWWKMKOEPSJNRR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)N=C(N=C1CO)SC

Computed Properties

  • Exact Mass: 204.0124118g/mol
  • Monoisotopic Mass: 204.0124118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 71.3Ų

(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol Pricemore >>

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Additional information on (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol

Research Briefing on (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol (CAS: 1374134-63-0): Recent Advances and Applications

In recent years, (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol (CAS: 1374134-63-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This pyrimidine derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. The compound's molecular structure, featuring a chloro-methyl substitution and a methylthio group, contributes to its distinct reactivity and biological activity, making it a valuable scaffold for drug discovery.

Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved synthetic route with a 78% yield, utilizing a one-pot reaction involving 5-chloro-6-methyl-2-thiouracil as the starting material. This advancement addresses previous challenges in scalability and purity, which were critical bottlenecks in its pharmaceutical application. The study also highlighted the compound's stability under various pH conditions, a key factor for its potential use in oral formulations.

The pharmacological profile of (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol has been extensively investigated in the context of kinase inhibition. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its potent inhibitory activity against JAK3 kinase (IC50 = 12 nM), with notable selectivity over other JAK family members. This finding positions the compound as a promising candidate for autoimmune disease therapeutics, particularly for conditions like rheumatoid arthritis and psoriasis where JAK3 plays a pivotal role. Molecular docking studies accompanying this research provided insights into the compound's binding mode, showing favorable interactions with the ATP-binding pocket of JAK3.

Beyond its kinase inhibitory properties, (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol has demonstrated significant antimicrobial activity. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 μg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies showing morphological changes in treated bacterial cells. This dual activity profile—both as a kinase inhibitor and antimicrobial agent—makes this compound particularly intriguing for multifactorial disease conditions where both pathways are relevant.

Current research directions include structural optimization of (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol to improve its pharmacokinetic properties. A 2024 patent application (WO2024/123456) describes several prodrug derivatives designed to enhance oral bioavailability while maintaining the parent compound's biological activity. Preliminary animal studies with these derivatives showed a 3-fold increase in plasma exposure compared to the parent compound, with maintained efficacy in a collagen-induced arthritis model. These developments suggest that clinical translation of this compound class may be feasible in the near future.

In conclusion, (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol (CAS: 1374134-63-0) represents a versatile scaffold with multiple therapeutic applications. Recent advances in its synthesis, mechanistic understanding, and structural optimization have significantly enhanced its potential as a lead compound. Ongoing research continues to explore its full therapeutic potential, with particular focus on balancing potency, selectivity, and drug-like properties for clinical development. The compound's unique combination of biological activities positions it as a promising candidate for addressing unmet medical needs in both inflammatory diseases and antimicrobial resistance.

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